molecular formula C8H15NO2 B2824596 4-(1,3-Dioxolan-2-yl)piperidine CAS No. 202062-80-4

4-(1,3-Dioxolan-2-yl)piperidine

Cat. No.: B2824596
CAS No.: 202062-80-4
M. Wt: 157.213
InChI Key: PVYCHTWXOPDNCE-UHFFFAOYSA-N
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Description

4-(1,3-Dioxolan-2-yl)piperidine is a chemical compound characterized by its unique structure, which includes a dioxolane ring attached to a piperidine ring

Mechanism of Action

Target of Action

It is known that this compound is widely used in the pharmaceutical field for the synthesis of various drug molecules, such as anticancer drugs, antiviral drugs, and central nervous system drugs . This suggests that it may interact with a variety of biological targets depending on the specific drug molecule it is incorporated into.

Mode of Action

As an organic compound used as an intermediate in organic synthesis , its mode of action would depend on the specific biochemical context of the drug molecule it is part of.

Biochemical Pathways

Given its role as an intermediate in drug synthesis , it can be inferred that the affected pathways would be determined by the specific drug molecule that incorporates this compound.

Pharmacokinetics

Its lipophilicity, water solubility, and other physicochemical properties can influence its bioavailability and pharmacokinetics .

Result of Action

The molecular and cellular effects of 4-(1,3-Dioxolan-2-yl)piperidine’s action would depend on the specific drug molecule it is part of. As an intermediate in drug synthesis , its effects can vary widely depending on the biological targets and pathways involved in the action of the final drug molecule.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is a solid powder that is soluble in organic solvents , suggesting that its solubility and stability could be affected by the solvent environment. Additionally, safety precautions should be taken to avoid inhalation of dust or contact with skin, eyes, and mucous membranes .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Dioxolan-2-yl)piperidine typically involves the reaction of piperidine with 1,3-dioxolane under specific conditions. One common method is the nucleophilic substitution reaction, where piperidine acts as a nucleophile attacking the electrophilic carbon in 1,3-dioxolane. The reaction is usually carried out in the presence of a strong base, such as sodium hydride (NaH), and under anhydrous conditions to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and pressure, ensuring consistent product quality. Additionally, purification steps, such as distillation or recrystallization, are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 4-(1,3-Dioxolan-2-yl)piperidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be used to oxidize the compound.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.

Major Products Formed:

  • Oxidation: The oxidation of this compound can yield corresponding oxo-compounds.

  • Reduction: Reduction reactions can produce amines or alcohols.

  • Substitution: Substitution reactions can lead to the formation of various alkylated derivatives.

Scientific Research Applications

4-(1,3-Dioxolan-2-yl)piperidine has found applications in several scientific fields:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound has been studied for its potential biological activity, including its role as a ligand for certain receptors.

  • Medicine: Research has explored its use in drug development, particularly in the design of pharmaceuticals targeting specific diseases.

  • Industry: Its unique chemical properties make it valuable in the production of specialty chemicals and materials.

Comparison with Similar Compounds

4-(1,3-Dioxolan-2-yl)piperidine is structurally similar to other compounds containing dioxolane or piperidine rings. Some of these similar compounds include:

  • 4-(1,3-Dioxolan-2-yl)aniline

  • 4-(1,3-Dioxolan-2-yl)benzaldehyde

  • 2-(4-Cyanophenyl)-1,3-dioxolane

Uniqueness: What sets this compound apart is its combination of the dioxolane and piperidine rings, which imparts unique chemical and biological properties

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Properties

IUPAC Name

4-(1,3-dioxolan-2-yl)piperidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2/c1-3-9-4-2-7(1)8-10-5-6-11-8/h7-9H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVYCHTWXOPDNCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2OCCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-[1,3]Dioxolan-2-yl-piperidine-1-carboxylic acid benzyl ester from Example E33.3 (5.14 g, 17.7 mmol) was dissolved in methanol (100 ml) and hydrogenated over 10% Pd/C catalyst (551 mg) for 4 h. The mixture was filtered through Celite® filter agent and the filtrate was concentrated in vacuo to yield the title compound (2.84 g, 100%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Name
Quantity
551 mg
Type
catalyst
Reaction Step Two
Yield
100%

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